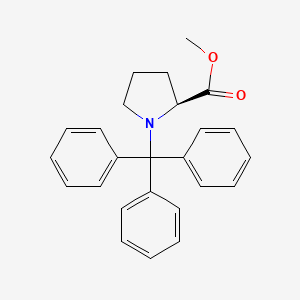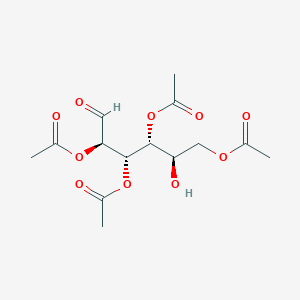
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- is a complex organic compound with the molecular formula C22H24N4O and a molecular weight of 360.45 . This compound is characterized by the presence of a morpholine ring, an ethanamine group, and a pyridazinyl group substituted with two phenyl rings. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,6-diphenyl-3-pyridazinyl chloride with 4-morpholineethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Applications De Recherche Scientifique
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- can be compared with other similar compounds, such as:
4-Morpholineethanamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)-: This compound is unique due to the presence of two phenyl groups on the pyridazinyl ring, which can influence its reactivity and interactions with molecular targets.
Propriétés
Numéro CAS |
118270-30-7 |
|---|---|
Formule moléculaire |
C22H24N4O |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylethyl)-4,6-diphenylpyridazin-3-amine |
InChI |
InChI=1S/C22H24N4O/c1-3-7-18(8-4-1)20-17-21(19-9-5-2-6-10-19)24-25-22(20)23-11-12-26-13-15-27-16-14-26/h1-10,17H,11-16H2,(H,23,25) |
Clé InChI |
VFDGPNZXYGOKDB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC2=NN=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-](/img/structure/B12911710.png)


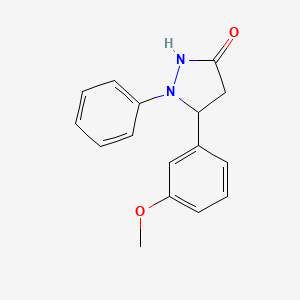
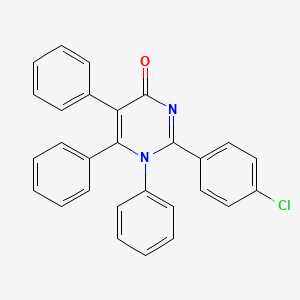
![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)

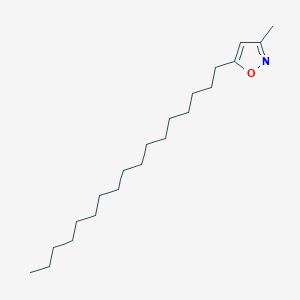
![5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12911746.png)

![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)

